molecular formula C15H21ClN2O4 B1435298 2-(Di-Boc-amino)-3-chloro-pyridine CAS No. 1562232-96-5

2-(Di-Boc-amino)-3-chloro-pyridine

Cat. No. B1435298
CAS RN: 1562232-96-5
M. Wt: 328.79 g/mol
InChI Key: MUVSNIBSHYPWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Di-Boc-amino)-3-chloro-pyridine” likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a chlorine atom substituted at the 3-position of the pyridine ring. The “Di-Boc-amino” indicates that there are two Boc-protected amino groups .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding pyridine derivative with a Boc-protected amino group. The Boc group serves as a protecting group for the amino group during the reaction .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases, which means it can withstand various conditions during chemical reactions .

Scientific Research Applications

Synthesis of Unnatural Amino Acids

2-(Di-Boc-amino)-3-chloro-pyridine: serves as a chiral synthon in the synthesis of unnatural amino acids. These amino acids are not found in nature and can have a variety of applications in drug development, as they can be used to create peptides with novel properties .

Development of Bioactive Compounds

This compound is used in the creation of bioactive compounds, which are molecules that have an effect on living organisms. These compounds can be used in the development of new medications or as tools for studying biological processes .

Protective Group in Peptide Synthesis

The Boc (tert-butoxycarbonyl) group in 2-(Di-Boc-amino)-3-chloro-pyridine is a common protective group used in peptide synthesis. It protects the amino group during the synthesis process, allowing for the creation of complex peptides without unwanted side reactions .

Organic Synthesis Reactions

The compound can act as an intermediate in various organic synthesis reactions. Its presence can influence the formation of different structures and can be pivotal in the synthesis of complex organic molecules .

Catalysis

2-(Di-Boc-amino)-3-chloro-pyridine: can be used as a catalyst in certain chemical reactions. Its structure allows it to facilitate reactions by lowering the activation energy required for the reaction to proceed .

Research Tool in Chemical Biology

As a research tool, this compound can help in understanding the interaction between biological macromolecules and small molecules. It can be used to modify proteins or nucleic acids, providing insights into their functions .

Mechanism of Action

    Target of Action

    Boc-protected amino groups are typically used in peptide synthesis . The Boc group serves as a protective group for amines during peptide synthesis, preventing unwanted side reactions.

    Mode of Action

    The Boc group is added to the amine under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This results in the formation of Boc-protected amines and amino acids.

    Result of Action

    The Boc group can be removed under acidic conditions, yielding the free amine . This allows for further reactions to take place, such as the coupling of amino acids during peptide synthesis.

    Action Environment

    The stability of the Boc group is influenced by the pH of the environment. It is stable under basic conditions but can be removed under acidic conditions .

properties

IUPAC Name

tert-butyl N-(3-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-10(16)8-7-9-17-11/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVSNIBSHYPWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC=N1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Di-Boc-amino)-3-chloro-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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